molecular formula C12H10BrN B6356369 3-Bromo-4-methyl-5-phenylpyridine CAS No. 2171558-82-8

3-Bromo-4-methyl-5-phenylpyridine

Cat. No. B6356369
CAS RN: 2171558-82-8
M. Wt: 248.12 g/mol
InChI Key: CWIUHXZJIIQIJM-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-phenylpyridine is a chemical compound with the CAS Number: 2171558-82-8 . It has a molecular weight of 248.12 . It is a solid at room temperature and is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Bromo-4-methyl-5-phenylpyridine can be achieved through a method involving the use of 4-methyl-3-nitropyridine as a raw material . The method includes hydrogen

Scientific Research Applications

Synthesis of p38α MAP Kinase Inhibitors

3-Bromo-4-methyl-5-phenylpyridine: is utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors. These inhibitors are significant due to their role in modulating cellular processes such as the release of pro-inflammatory cytokines, which are implicated in diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases .

Development of Herbicidal Agents

This compound serves as a precursor in the design and synthesis of novel pyrazole derivatives containing phenylpyridine moieties. These derivatives have been shown to possess herbicidal activity, offering potential as post-emergence herbicides against various weed species .

properties

IUPAC Name

3-bromo-4-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUHXZJIIQIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methyl-5-phenylpyridine

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